![molecular formula C5H4ClNO2S B1492479 (4-Chloro-thiazol-2-yl)acetic acid CAS No. 29676-72-0](/img/structure/B1492479.png)
(4-Chloro-thiazol-2-yl)acetic acid
Overview
Description
“(4-Chloro-thiazol-2-yl)acetic acid” is a chemical compound with the CAS Number: 29676-72-0 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “(4-Chloro-thiazol-2-yl)acetic acid” can be represented by the SMILES string ClC1=CSC(CC(O)=O)=N1 . The InChI key for this compound is QYWLJHJXNDAOSH-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“(4-Chloro-thiazol-2-yl)acetic acid” is a solid substance . The compound has a SMILES string representation of ClC1=CSC(CC(O)=O)=N1 and an InChI key of QYWLJHJXNDAOSH-UHFFFAOYSA-N .
Scientific Research Applications
Antimicrobial Applications
Thiazole derivatives, including compounds similar to (4-Chloro-thiazol-2-yl)acetic acid, have been reported to exhibit antimicrobial properties. For instance, sulfazole, a thiazole derivative, is known for its antimicrobial activity .
Anticancer Properties
Some thiazole compounds have shown potential in anticancer therapy. N-(4-(4-bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives, for example, have been screened against human breast adenocarcinoma cells .
Anti-Inflammatory Activity
Thiazole derivatives have also been evaluated for their anti-inflammatory properties. Studies have indicated weak COX-1 inhibitory activity in certain thiazole compounds .
Antioxidant Effects
Thiazole compounds have been synthesized and screened for their antioxidant properties, with some showing potent activity .
Antibacterial Activity
A series of thiazole derivatives have been prepared and screened for their preliminary in vitro antibacterial activity against various bacterial strains .
Antifungal and Antimicrobial Activities
2,4-disubstituted thiazole derivatives have been tested for their antimicrobial activities against a range of microorganisms including fungi .
Safety and Hazards
Future Directions
The future directions for research on “(4-Chloro-thiazol-2-yl)acetic acid” and related compounds could involve the development of novel therapeutic agents for a variety of pathological conditions . Thiazole-bearing compounds have been the focus of medicinal chemists due to their potential biological activities .
properties
IUPAC Name |
2-(4-chloro-1,3-thiazol-2-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S/c6-3-2-10-4(7-3)1-5(8)9/h2H,1H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWLJHJXNDAOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801302554 | |
Record name | 2-Thiazoleacetic acid, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-thiazol-2-yl)acetic acid | |
CAS RN |
1392804-23-7 | |
Record name | 2-Thiazoleacetic acid, 4-chloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiazoleacetic acid, 4-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801302554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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